SIN-1 hydrochloride, a metabolite of the antianginal agent molsidomine, has garnered attention due to its multifaceted pharmacological properties. It is known to release nitric oxide (NO) and superoxide anion (O2^-), leading to the formation of peroxynitrite, a potent oxidizing agent. This unique ability to generate NO in situ has made SIN-1 a subject of interest in various fields of medical research, including cardiology, hematology, and urology. The following analysis delves into the mechanism of action of SIN-1 and its diverse applications as elucidated by recent studies.
The synthesis of SIN-1 hydrochloride is typically achieved through a multi-step process involving the cyclization of N-morpholinoaminoacetonitrile with nitrous acid, followed by conversion to the hydrochloride salt. [] Detailed procedures for SIN-1 synthesis are described in various scientific publications. []
SIN-1 hydrochloride undergoes decomposition under physiological conditions, leading to the generation of NO and ONOO⁻. [, , , , , , , , , , , , , , ] The reaction involves the initial release of NO from the sydnonimine ring, followed by the rapid reaction of NO with superoxide radicals (O₂•-) to form ONOO⁻. [, , , , , , , , , , , , ] The rate of SIN-1 decomposition and subsequent generation of reactive species can be influenced by factors such as pH, temperature, and the presence of antioxidants. [, , , , ]
SIN-1's primary mechanism involves the stimulation of soluble guanylate cyclase, as demonstrated in bovine coronary arteries, leading to a significant increase in cyclic guanosine monophosphate (cGMP) levels2. This elevation in cGMP is crucial for the vasodilatory effects of SIN-1. Moreover, SIN-1 has been shown to inhibit calcium influx in human platelets, thereby impairing platelet activation and aggregation1. This inhibition of calcium movements is more pronounced in the presence of external calcium, suggesting that SIN-1's effects are modulated by the ionic environment1. Additionally, SIN-1's ability to generate both NO and O2^- contributes to its vasodilatory effects, despite the opposing actions of these breakdown products on vascular tone3.
In cardiology, SIN-1 has been recognized for its anti-ischemic effects during coronary angioplasty, where it prolongs tolerance to ischemia and reduces left ventricular end-diastolic pressure8. It also exhibits antithrombotic properties, as shown in a canine model of coronary artery thrombosis, where SIN-1 infusion significantly reduced the frequency of cyclic flow variations, a marker of platelet thrombus formation6. Furthermore, SIN-1 has been reported to dilate epicardial coronary vessels without causing blood steal, making it a valuable agent in coronary arteriography and for relieving coronary spasm10.
In the field of hematology, SIN-1's influence on platelet function is noteworthy. It inhibits platelet activation and serotonin release, potentially by interfering with phospholipase C and fibrinogen binding9. SIN-1 also synergistically interacts with adenylate cyclase activators to elevate platelet cyclic AMP, further inhibiting platelet aggregation7.
In urology, SIN-1 has been investigated for its role in the treatment of erectile dysfunction. However, studies have shown conflicting results, with some reporting poor performance compared to standard treatments like prostaglandin E14. Therefore, the utility of SIN-1 in this field remains uncertain.
SIN-1's ability to generate peroxynitrite has been utilized to study genotoxicity, mitochondrial damage, and apoptosis in human lymphoblastoid cells. It induced a greater apoptotic response in cells with wild-type p53 compared to mutant p53, highlighting the importance of p53 status in SIN-1 induced cellular effects5.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4